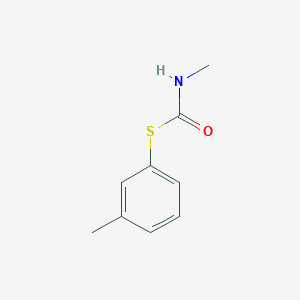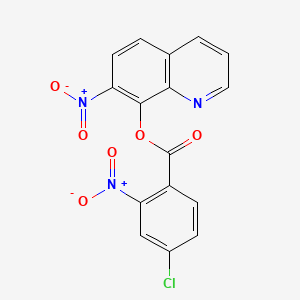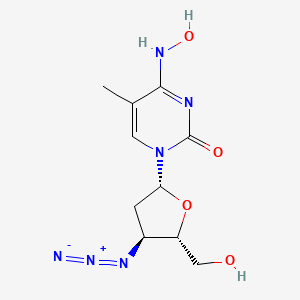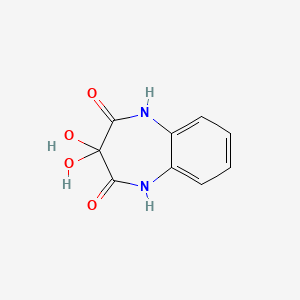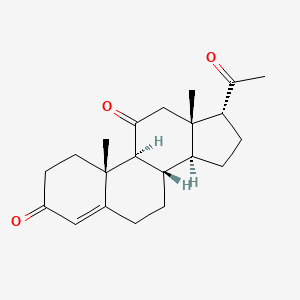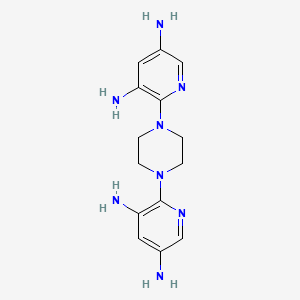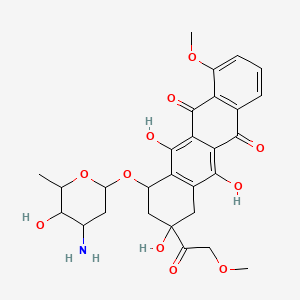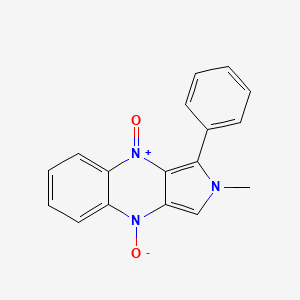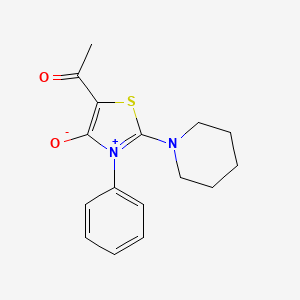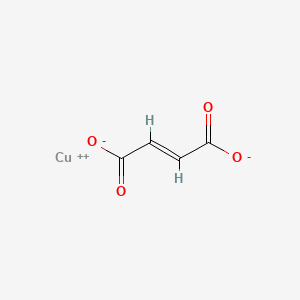
Copper(II) fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) fumarate is a coordination compound where copper ions are coordinated with fumarate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(II) fumarate can be synthesized through the reaction of copper(II) salts with fumaric acid. One common method involves dissolving copper(II) chloride in water and adding fumaric acid under stirring conditions. The reaction typically proceeds at room temperature, and the product is obtained by filtration and drying .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of solvents and reaction conditions can be optimized to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Copper(II) fumarate undergoes various chemical reactions, including thermal decomposition, reduction, and coordination reactions.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes to form copper(I) fumarate and eventually metallic copper.
Reduction Reactions: this compound can be reduced using reducing agents such as hydrogen gas or hydrazine, leading to the formation of copper nanoparticles.
Major Products Formed:
Thermal Decomposition: Copper(I) fumarate and metallic copper.
Reduction Reactions: Copper nanoparticles.
Wissenschaftliche Forschungsanwendungen
Copper(II) fumarate has several applications in scientific research:
Material Science: this compound is a precursor for the synthesis of copper nanoparticles, which have applications in electronics, sensors, and antimicrobial coatings.
Biological Applications: The compound’s nanozyme activities make it useful in colorimetric detection methods for glucose and epinephrine in human serum.
Wirkmechanismus
The mechanism of action of copper(II) fumarate in catalytic and biological applications involves its ability to undergo redox reactions. The copper ions in the compound can alternate between different oxidation states, facilitating electron transfer processes. In biological systems, the compound’s nanozyme activities are attributed to the presence of active copper centers that can catalyze the dissociation of chemical bonds under specific pH conditions .
Vergleich Mit ähnlichen Verbindungen
- Copper(II) maleate
- Copper(II) malonate
- Copper(II) succinate
Comparison: Copper(II) fumarate is unique due to its fumarate ligand, which provides distinct structural and electronic properties compared to other copper(II) carboxylates. For instance, this compound does not undergo anion isomerization during thermal decomposition, unlike copper(II) maleate .
Eigenschaften
CAS-Nummer |
27405-89-6 |
|---|---|
Molekularformel |
C4H2CuO4 |
Molekulargewicht |
177.60 g/mol |
IUPAC-Name |
copper;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Cu/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |
InChI-Schlüssel |
FXGNPUJCPZJYKO-TYYBGVCCSA-L |
Isomerische SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Cu+2] |
Kanonische SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


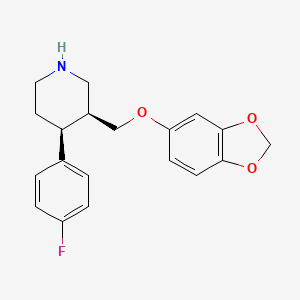
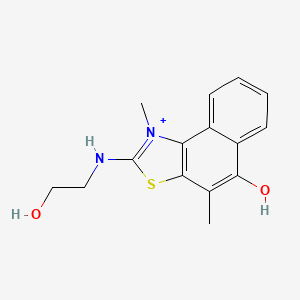
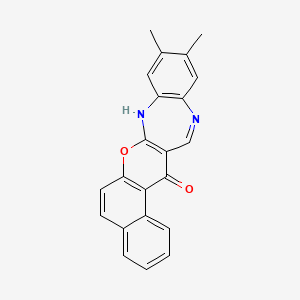
![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
